Welcome to the BenchChem Online Store!
molecular formula C9H6N2 B188025 3-(Cyanomethyl)benzonitrile CAS No. 16532-78-8

3-(Cyanomethyl)benzonitrile

Cat. No. B188025
M. Wt: 142.16 g/mol
InChI Key: OQKZSMMMKYJQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662839B2

Procedure details

3-Bromomethyl-benzonitrile (150 mg, 0.76 mmol) was dissolved in DMF (2 ml). KCN (55 mg, 0.84 mmol) was dissolved in the minimum amount of water and was added to the reaction. The resulting solution was stirred at 85° C. overnight. The reaction mixture was allowed to cool to room temperature, EtOAc (5 ml) was added, and the solution was washed with saturated NaHCO3 (4×10 ml). The organic layer was dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[C-:11]#[N:12].[K+].CCOC(C)=O>CN(C=O)C.O>[C:11]([CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7])#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrCC=1C=C(C#N)C=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
55 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 85° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
the solution was washed with saturated NaHCO3 (4×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)CC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.